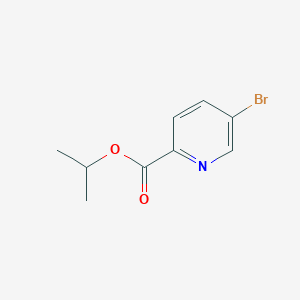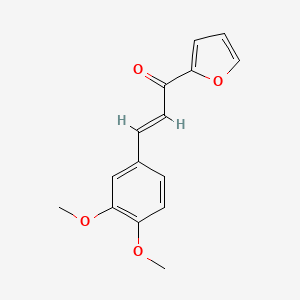
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is a chemical compound with the Inchi Code 1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is defined by its Inchi Code: 1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 . This code represents the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 301.04 . More detailed physical and chemical properties may be found in specialized chemical literature or databases.Applications De Recherche Scientifique
Organic Synthesis
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a valuable reagent in organic synthesis. Its unique combination of halogen atoms makes it a versatile building block for constructing complex molecules. It can be used to introduce the trifluoromethyl group, which is known for increasing the metabolic stability and lipophilicity of pharmaceutical compounds .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of various drug candidates. The presence of the trifluoromethyl group is particularly beneficial in enhancing the binding affinity of drugs to their target proteins, thereby improving efficacy .
Material Science
The compound’s ability to participate in various chemical reactions makes it a useful component in developing materials with specific properties. For instance, polymers derived from this benzoate could exhibit unique thermal and chemical resistance characteristics due to the presence of the trifluoromethyl group .
Agricultural Chemistry
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate can be utilized in the synthesis of agrochemicals. The trifluoromethyl group is often found in herbicides and pesticides, contributing to their effectiveness and stability under various environmental conditions .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatographic analysis due to its distinct chemical structure. It helps in the identification and quantification of similar compounds in complex mixtures .
Environmental Studies
Researchers can use Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate to study the environmental fate of fluorinated compounds. Its degradation products and interaction with other environmental chemicals can provide insights into pollution and remediation strategies .
Chemical Education
Due to its reactivity and the presence of multiple functional groups, this compound is an excellent subject for teaching advanced organic chemistry concepts. It can be used in laboratory courses to demonstrate various synthesis techniques and reaction mechanisms .
Biochemistry Research
The compound’s role in biochemistry research lies in its potential to modify biomolecules, thereby altering their properties. For example, it could be used to label proteins or nucleic acids, facilitating the study of their functions and interactions within the cell .
Safety and Hazards
“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .
Propriétés
IUPAC Name |
methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWUPZNDBKVMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)
![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)
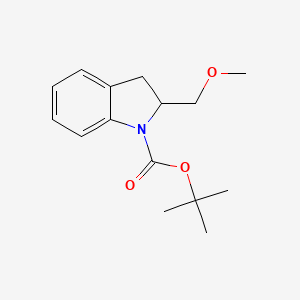
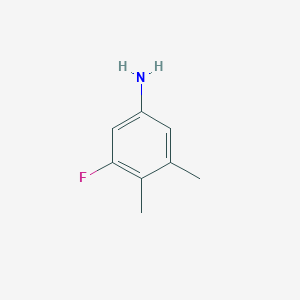



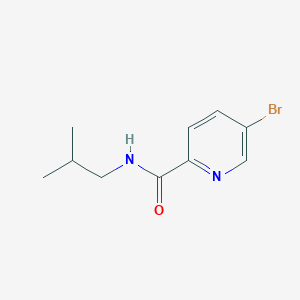
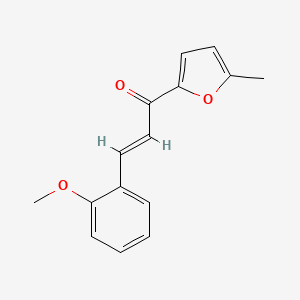
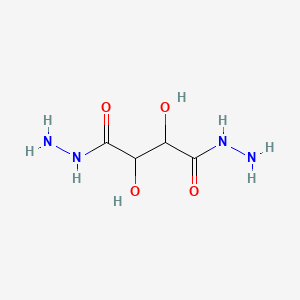
![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)
